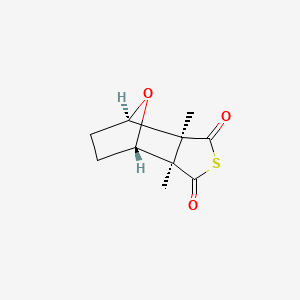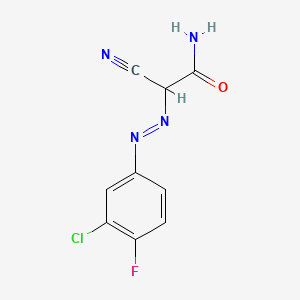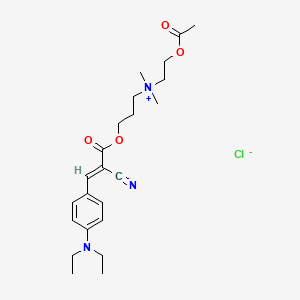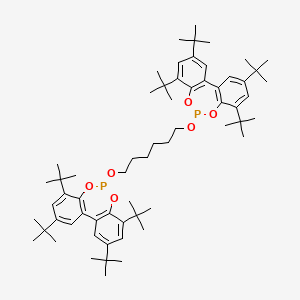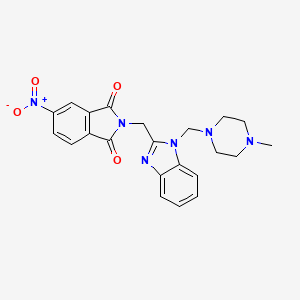
1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include an isoindole dione core, a benzimidazole moiety, and a piperazine ring. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- typically involves multi-step synthetic routes. The process begins with the preparation of the isoindole dione core, followed by the introduction of the benzimidazole moiety and the piperazine ring. Common synthetic strategies include:
Cyclization Reactions: The formation of the isoindole dione core often involves cyclization reactions of appropriate precursors under controlled conditions.
N-Alkylation:
Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions, where the piperazine precursor reacts with the intermediate compound.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various derivatives with modified functional groups.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a tool compound in biological research to study cellular pathways and molecular targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, as well as its potential for drug development.
Industrial Applications: It may be used in the development of new materials and chemical processes due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- can be compared with other similar compounds, such as:
1H-Isoindole-1,3(2H)-dione Derivatives: These compounds share the isoindole dione core but differ in their substituents, leading to variations in biological activity and applications.
Benzimidazole Derivatives: Compounds with the benzimidazole moiety exhibit diverse pharmacological properties, and their comparison highlights the unique features of the target compound.
Piperazine Derivatives: The presence of the piperazine ring in various compounds contributes to their pharmacological profiles, and comparing these derivatives can provide insights into the structure-activity relationships.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- lies in its combination of structural elements, which confer distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
115398-85-1 |
|---|---|
Formule moléculaire |
C22H22N6O4 |
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
2-[[1-[(4-methylpiperazin-1-yl)methyl]benzimidazol-2-yl]methyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C22H22N6O4/c1-24-8-10-25(11-9-24)14-27-19-5-3-2-4-18(19)23-20(27)13-26-21(29)16-7-6-15(28(31)32)12-17(16)22(26)30/h2-7,12H,8-11,13-14H2,1H3 |
Clé InChI |
ZWKKPWLWSWMCTD-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CN2C3=CC=CC=C3N=C2CN4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




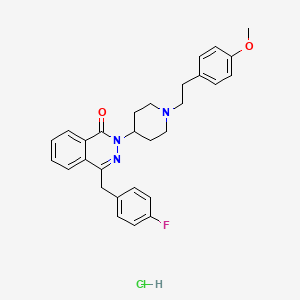
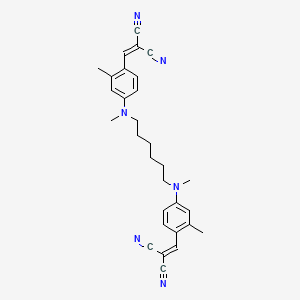
![(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone](/img/structure/B12709453.png)
